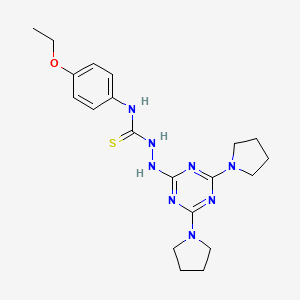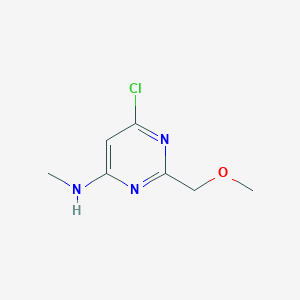
4-Cyclopropyl-6-((1-(cyclopropylsulfonyl)piperidin-4-yl)methoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-6-((1-(cyclopropylsulfonyl)piperidin-4-yl)methoxy)pyrimidine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has shown promising results in various studies. In
Scientific Research Applications
Structural and Synthetic Insights
Heterocyclic Chemistry and Synthesis : A study on the activation of nitriles in heterocyclic chemistry outlined the facile synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety. These compounds were synthesized using a precursor with similar structural features, emphasizing the importance of sulfonyl and cyclopropyl groups in medicinal chemistry for generating compounds with potential antimicrobial activity (Ammar et al., 2004).
Crystallographic Characterization : The crystal structure of cyclosulfamuron, a compound with a pyrimidinylsulfonylurea structure, was analyzed, revealing significant dihedral angles and intramolecular hydrogen bonds, which contribute to its stability and potential biological activity. This highlights the structural complexity and the potential for diverse biological interactions of compounds with cyclopropyl and sulfonyl groups (Kang et al., 2015).
Biological and Pharmacological Applications
Antimicrobial and Antiviral Activities : Research into substituted tricyclic compounds such as 5,6,7,8-tetrahydro pyrido[4',3':4,5]thieno[2,3-d]pyrimidines revealed significant antibacterial and antifungal activities. These compounds, synthesized from starting materials with cyclopropyl and sulfonyl components, underscore the therapeutic potential of structurally complex pyrimidines in combating infectious diseases (Mittal et al., 2011).
Antiretroviral Activity : The synthesis of 2,4-diamino-6-hydroxypyrimidines substituted with cyclopropyl groups led to compounds with noteworthy inhibitory activity against retroviruses, including human immunodeficiency virus (HIV). This research demonstrates the potential of cyclopropyl-containing pyrimidines in the development of new antiretroviral drugs (Hocková et al., 2003).
Corrosion Inhibition : A study on the quantum chemical and molecular dynamic simulation for predicting the inhibition efficiencies of piperidine derivatives on the corrosion of iron highlighted the significance of compounds with pyrimidine nuclei in industrial applications. Such compounds exhibit potential as corrosion inhibitors, showcasing the utility of cyclopropyl and sulfonyl groups beyond pharmacological applications (Kaya et al., 2016).
Mechanism of Action
Target of Action
The primary target of the compound “4-Cyclopropyl-6-((1-(cyclopropylsulfonyl)piperidin-4-yl)methoxy)pyrimidine” is the Farnesoid X receptor (FXR) . FXR is a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, and bile acid synthesis.
Mode of Action
As an agonist of the Farnesoid X receptor (FXR), this compound binds to the receptor and activates it . This activation leads to changes in the expression of genes regulated by FXR, which can have various effects on metabolic processes.
Biochemical Pathways
The activation of FXR by this compound affects several biochemical pathways. Most notably, it influences the bile acid synthesis pathway . By regulating this pathway, the compound can impact the metabolism of cholesterol and other lipids.
Result of Action
The activation of FXR by this compound leads to a decrease in cholesterol levels . This is achieved through the regulation of genes involved in lipid metabolism, leading to a reduction in the synthesis of cholesterol and an increase in its excretion.
properties
IUPAC Name |
4-cyclopropyl-6-[(1-cyclopropylsulfonylpiperidin-4-yl)methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c20-23(21,14-3-4-14)19-7-5-12(6-8-19)10-22-16-9-15(13-1-2-13)17-11-18-16/h9,11-14H,1-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHHTAUFWIDCNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)S(=O)(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-Cyano-N-(3-ethoxypropyl)-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2456732.png)
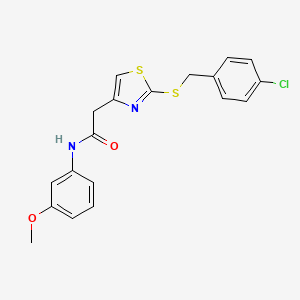

![4-(dimethylsulfamoyl)-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2456735.png)
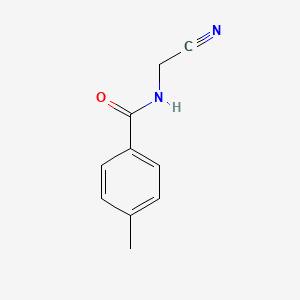
![N-(4H-chromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2456738.png)
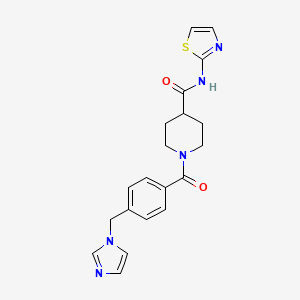
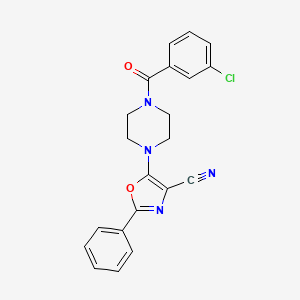
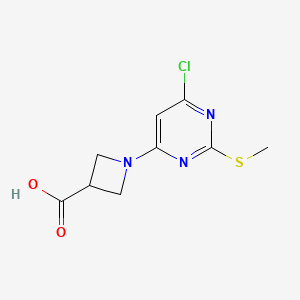
![Ethyl 4-oxo-3-phenyl-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2456743.png)
![3-[3-(Trifluoromethyl)phenyl]-1,2-thiazol-4-amine](/img/structure/B2456749.png)
![(2,6-Difluorophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2456752.png)
